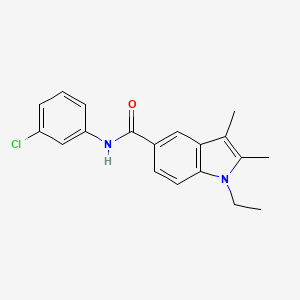
2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide, also known as CMDB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMDB is a member of the benzamide family of compounds and is synthesized through a multistep process.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis in these cells. 2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide has also been found to have anti-inflammatory and analgesic effects, and has been shown to inhibit the growth of Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide in lab experiments is its potential therapeutic applications. It has been shown to have antitumor and antifungal activity, as well as anti-inflammatory and analgesic effects. However, one limitation of using 2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide is its toxicity. It has been found to be toxic to normal cells at high concentrations, and further studies are needed to determine its safety and efficacy.
Direcciones Futuras
There are a number of future directions for research involving 2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide. One area of research could be to investigate its potential as an anti-inflammatory and analgesic agent. Another area of research could be to investigate its potential as an antifungal agent. Further studies are also needed to determine its safety and efficacy in the treatment of cancer. Overall, 2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide has shown promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide involves a multistep process that starts with the reaction of 3,5-dimethylphenylamine with thionyl chloride to form 2-chloro-3,5-dimethylbenzenamine. This intermediate is then reacted with potassium thioacetate to form 2-chloro-3,5-dimethylphenylthioacetamide. The final step involves the reaction of 2-chloro-3,5-dimethylphenylthioacetamide with methyl iodide to form 2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide has been found to have potential therapeutic applications in the treatment of various diseases. It has been shown to have antitumor activity against human breast cancer cells, as well as antifungal activity against Candida albicans. 2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide has also been found to have potential as an anti-inflammatory agent and an analgesic.
Propiedades
IUPAC Name |
2-chloro-N-(3,5-dimethylphenyl)-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-10-6-11(2)8-12(7-10)18-16(19)14-9-13(20-3)4-5-15(14)17/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMQPWHLGVIOLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)SC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5727119.png)
![2-hydroxy-7-methyl-9-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5727129.png)

![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide](/img/structure/B5727161.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727171.png)


![2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5727194.png)
![2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5727210.png)

![2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5727220.png)
![N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide](/img/structure/B5727221.png)
![N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5727224.png)
